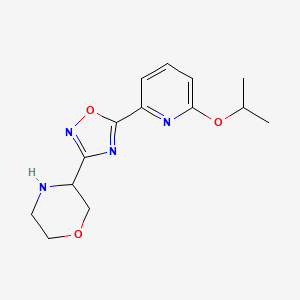
Methyl 5-bromo-3-iodopicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-3-iodopicolinate is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of both bromine and iodine atoms attached to a pyridine ring, with a methyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-3-iodopicolinate typically involves the halogenation of picolinic acid derivatives. One common method includes the bromination of 3-iodopicolinic acid followed by esterification to form the methyl ester. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 5-bromo-3-iodopicolinate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve solvents like dimethylformamide (DMF) or acetonitrile and may require heating.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used, often in the presence of catalysts.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used, with solvents such as toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Methyl 5-bromo-3-iodopicolinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mécanisme D'action
The mechanism of action of Methyl 5-bromo-3-iodopicolinate involves its interaction with various molecular targets, depending on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator, binding to active sites and affecting enzyme activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, making it a valuable tool in drug design.
Comparaison Avec Des Composés Similaires
Methyl 5-bromo-3-iodopicolinate can be compared with other halogenated pyridines, such as:
- Methyl 5-chloro-3-iodopicolinate
- Methyl 5-bromo-3-chloropicolinate
- Methyl 5-fluoro-3-iodopicolinate
Uniqueness: The unique combination of bromine and iodine atoms in this compound provides distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where selective reactivity is required.
Propriétés
Numéro CAS |
1360967-58-3 |
|---|---|
Formule moléculaire |
C7H5BrINO2 |
Poids moléculaire |
341.93 g/mol |
Nom IUPAC |
methyl 5-bromo-3-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrINO2/c1-12-7(11)6-5(9)2-4(8)3-10-6/h2-3H,1H3 |
Clé InChI |
WJQVYOPGWXZAOW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=N1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloropyrrolo[3,2-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14033276.png)
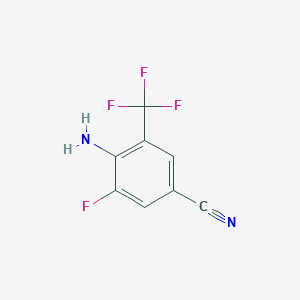
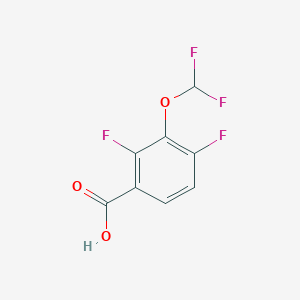
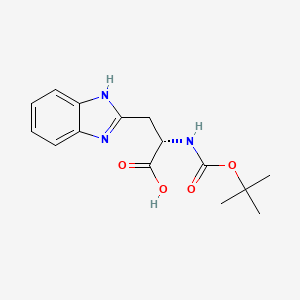
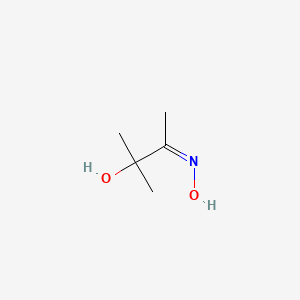
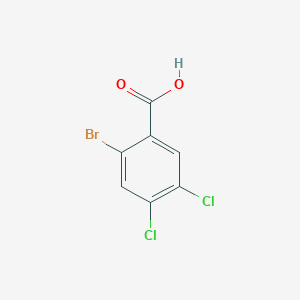
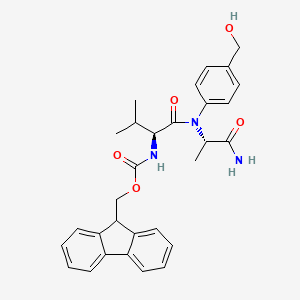
![tert-butyl 3-carbamoyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B14033316.png)


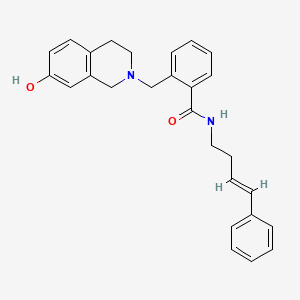
![2,4',5-Trimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033336.png)
